Cas no 50615-14-0 (1H,4H,5H,6H,7H,8H-pyrrolo3,2-cazepine)

1H,4H,5H,6H,7H,8H-pyrrolo3,2-cazepine 化学的及び物理的性質
名前と識別子
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- Pyrrolo[3,2-c]azepine, 1,4,5,6,7,8-hexahydro-
- 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine
- 1H,4H,5H,6H,7H,8H-pyrrolo3,2-cazepine
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- インチ: 1S/C8H12N2/c1-2-8-7(3-5-10-8)6-9-4-1/h3,5,9-10H,1-2,4,6H2
- InChIKey: KZZHROXXGRODGN-UHFFFAOYSA-N
- ほほえんだ: N1CCCC2NC=CC=2C1
1H,4H,5H,6H,7H,8H-pyrrolo3,2-cazepine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1720675-1.0g |
1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine |
50615-14-0 | 95% | 1.0g |
$971.0 | 2023-07-06 | |
Enamine | EN300-1720675-10.0g |
1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine |
50615-14-0 | 95% | 10.0g |
$4176.0 | 2023-07-06 | |
Enamine | EN300-1720675-2.5g |
1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine |
50615-14-0 | 95% | 2.5g |
$1903.0 | 2023-09-20 | |
Enamine | EN300-1720675-0.25g |
1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine |
50615-14-0 | 95% | 0.25g |
$481.0 | 2023-09-20 | |
A2B Chem LLC | AX41730-250mg |
1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine |
50615-14-0 | 95% | 250mg |
$542.00 | 2024-04-19 | |
Aaron | AR01E7QM-50mg |
1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine |
50615-14-0 | 95% | 50mg |
$336.00 | 2025-02-10 | |
Aaron | AR01E7QM-100mg |
1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine |
50615-14-0 | 95% | 100mg |
$489.00 | 2025-02-10 | |
A2B Chem LLC | AX41730-5g |
1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine |
50615-14-0 | 95% | 5g |
$3000.00 | 2024-04-19 | |
Enamine | EN300-1720675-0.5g |
1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine |
50615-14-0 | 95% | 0.5g |
$758.0 | 2023-09-20 | |
Enamine | EN300-1720675-0.05g |
1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine |
50615-14-0 | 95% | 0.05g |
$226.0 | 2023-09-20 |
1H,4H,5H,6H,7H,8H-pyrrolo3,2-cazepine 関連文献
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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7. Book reviews
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
1H,4H,5H,6H,7H,8H-pyrrolo3,2-cazepineに関する追加情報
Recent Advances in the Study of 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine (CAS: 50615-14-0): A Comprehensive Research Brief
The compound 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine (CAS: 50615-14-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this molecule, focusing on its synthesis, biological activity, and potential as a drug candidate. The information presented here is derived from peer-reviewed journals, patent filings, and industry reports published within the last three years.
Recent studies have highlighted the versatility of 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine as a scaffold for designing novel bioactive compounds. Its fused pyrrole-azepine ring system offers a rigid yet flexible framework that can be functionalized to target various biological pathways. Researchers have successfully synthesized derivatives of this core structure, demonstrating promising activity against neurological disorders, including epilepsy and neuropathic pain. The compound's ability to modulate ion channels and neurotransmitter receptors has been a focal point of these investigations.
In terms of synthetic methodology, advancements have been made in optimizing the production of 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine and its derivatives. A 2023 study published in the Journal of Medicinal Chemistry reported a novel, high-yield synthetic route that reduces the number of steps and improves overall efficiency. This development is particularly significant for scaling up production for preclinical and clinical studies. Additionally, computational modeling has been employed to predict the pharmacokinetic properties of these compounds, aiding in the design of more drug-like molecules.
The pharmacological profile of 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine derivatives has been extensively characterized in recent in vitro and in vivo studies. These compounds have shown selective binding affinity for GABAA receptor subtypes, suggesting potential applications in anxiety and sleep disorders. Furthermore, some derivatives exhibit anti-inflammatory properties, opening avenues for treating chronic inflammatory conditions. The mechanism of action appears to involve modulation of both central and peripheral nervous system targets, although the exact molecular interactions are still under investigation.
From a drug development perspective, several pharmaceutical companies have included 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-based compounds in their pipelines. Patent applications filed in 2022-2023 reveal novel formulations designed to improve bioavailability and reduce side effects. One particularly promising application is in the treatment of rare genetic disorders affecting the central nervous system, where these compounds have shown neuroprotective effects in animal models.
Despite these advancements, challenges remain in the development of 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-based therapeutics. Issues such as metabolic stability, blood-brain barrier penetration, and potential off-target effects need to be addressed through further structure-activity relationship studies. Current research efforts are focusing on creating more selective analogs with improved safety profiles while maintaining therapeutic efficacy.
In conclusion, 1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine represents a promising scaffold for drug discovery with applications across multiple therapeutic areas. The recent progress in synthetic chemistry, pharmacological characterization, and formulation development positions this compound class as an important area of focus for future research in chemical biology and pharmaceutical sciences. Continued investigation into its mechanism of action and optimization of its drug-like properties will likely yield valuable therapeutic candidates in the coming years.
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